REACTION_CXSMILES
|
C1C=CC2[C:10]([C:18]3[CH:19]=[CH:20][C:21](O)=[CH:22][CH:23]=3)([C:11]3[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=3)[O:9]C(=O)C=2C=1.Cl.NO.[OH-].[K+].OS(O)(=O)=O.CC[O:37][C:38](C)=[O:39]>CCCCCC.O>[OH:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:23]=2[C:38]([OH:37])=[O:39])=[O:9])=[CH:12][C:13]=1[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
|
Name
|
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.428 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equiped with a short column there
|
Type
|
CUSTOM
|
Details
|
The blue reaction mixture
|
Type
|
WAIT
|
Details
|
Within half an hour the colour had changed
|
Type
|
CUSTOM
|
Details
|
not all the starting material reacted
|
Type
|
CUSTOM
|
Details
|
An hour
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate was obtained
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 100° C. over night
|
Type
|
CUSTOM
|
Details
|
the hydrolysis
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
WASH
|
Details
|
washed 3× with hot diluted H2SO4
|
Type
|
CUSTOM
|
Details
|
It was recrystallized 2× (EtOAc/charcoal)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |